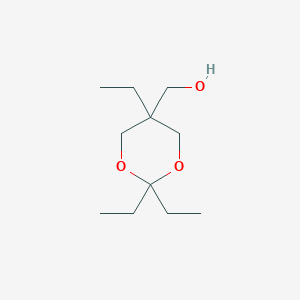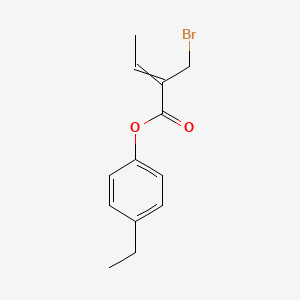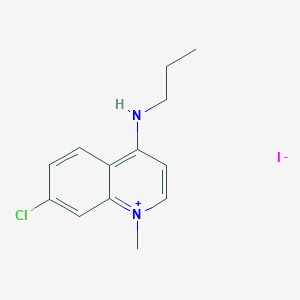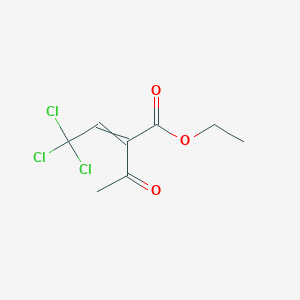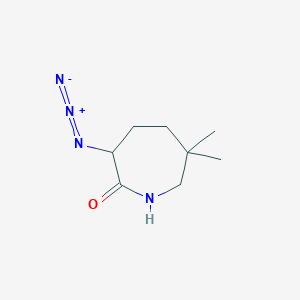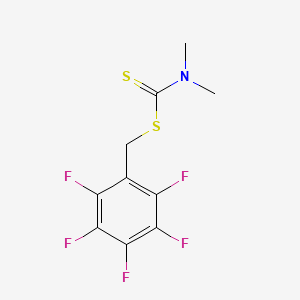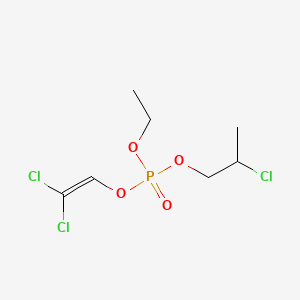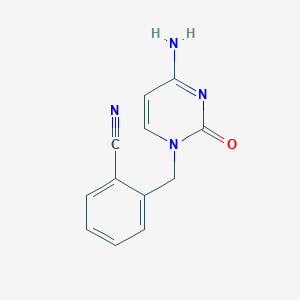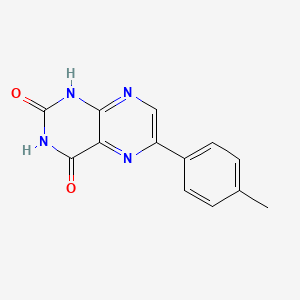
6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic compounds consisting of fused pyrimidine and pyrazine rings.
Métodos De Preparación
The synthesis of 6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 4-methylbenzaldehyde with guanidine to form an intermediate, which is then cyclized to produce the desired pteridine derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ring carbons or nitrogens, often using reagents like alkyl halides or amines.
Photochemistry: The compound exhibits photochemical reactions under UV light, leading to various photoproducts.
Aplicaciones Científicas De Investigación
6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound serves as a biological pigment and enzyme cofactor, playing a role in various biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione can be compared with other pteridine derivatives, such as:
Pterin: A naturally occurring compound with similar structural features but different biological functions.
Lumazine: Another pteridine derivative with distinct photochemical properties.
Tetrahydrobiopterin: A cofactor for several enzymes involved in amino acid metabolism.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propiedades
Número CAS |
64233-29-0 |
|---|---|
Fórmula molecular |
C13H10N4O2 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
6-(4-methylphenyl)-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C13H10N4O2/c1-7-2-4-8(5-3-7)9-6-14-11-10(15-9)12(18)17-13(19)16-11/h2-6H,1H3,(H2,14,16,17,18,19) |
Clave InChI |
NQSUKELJAXOUCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




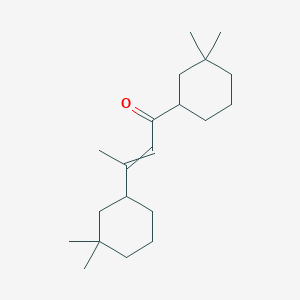
![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)

